2-acetyl-4-methylphenyl 3-nitrobenzoate
Description
2-Acetyl-4-methylphenyl 3-nitrobenzoate is an aromatic ester featuring a 3-nitrobenzoate moiety esterified to a 2-acetyl-4-methylphenol group. The nitro group at the 3-position on the benzoate ring introduces distinct electronic and steric effects compared to other substitution patterns, influencing solubility, stability, and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
(2-acetyl-4-methylphenyl) 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-10-6-7-15(14(8-10)11(2)18)22-16(19)12-4-3-5-13(9-12)17(20)21/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFPEVXZXKCSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key properties of 2-acetyl-4-methylphenyl 3-nitrobenzoate and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Substituent Position | Key Functional Groups |
|---|---|---|---|---|---|
| This compound* | C₁₆H₁₃NO₅ | ~299.28 | ~3.07 | 3-nitrobenzoate | Acetyl, methyl, nitro, ester |
| 2-Acetyl-4-methylphenyl 4-nitrobenzoate | C₁₆H₁₃NO₅ | 299.28 | 3.065 | 4-nitrobenzoate | Acetyl, methyl, nitro, ester |
| 2-Acetyl-4-methylphenyl 4-chlorobenzoate | C₁₆H₁₃ClO₃ | 288.727 | N/A | 4-chlorobenzoate | Acetyl, methyl, chloro, ester |
| Ethyl 3-nitrobenzoate | C₉H₉NO₄ | 195.17 | 1.82 | 3-nitrobenzoate | Ethyl ester, nitro |
*Estimated values based on 4-nitro analog .
Key Observations:
- Nitro vs. Chloro Substituents: The nitro group (NO₂) in 3-nitrobenzoate derivatives increases molecular weight and polar surface area compared to chloro analogs (e.g., 288.727 vs.
- Ester Group Variations : Ethyl esters (e.g., ethyl 3-nitrobenzoate) exhibit lower logP values (~1.82) than acetyl-methylphenyl esters (~3.07), suggesting reduced lipophilicity due to shorter alkyl chains .
Hydrogen Bonding and Crystal Packing
The nitro group is a strong hydrogen-bond acceptor, and its position influences supramolecular interactions:
- 4-Nitrobenzoates : Para-substitution allows for more linear and extended hydrogen-bonding patterns, as observed in related nitroaromatic crystals .
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